molecular formula C14H18NO+ B1217756 Quinuclium CAS No. 740741-60-0

Quinuclium

Cat. No.: B1217756
CAS No.: 740741-60-0
M. Wt: 216.30 g/mol
InChI Key: UCKSYFRXTAWSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinuclium bromide (chemical name: 1-methyl-3-oxo-4-phenyl-1-azoniabicyclo[2.2.2]octane bromide) is a quaternary ammonium compound classified as an antihypertensive agent . Its molecular formula is C₁₄H₁₈NO₂Br·H₂O, with a molecular weight of 372.25 g/mol. Structurally, it features a bicyclo[2.2.2]octane core substituted with a phenyl group and a methyl-oxo moiety, forming a positively charged azoniabicyclo system . Regulatory agencies such as the US FDA and EMA recognize it under identifiers UMLS C2825666 and XEVMPD SUB10224MIG, respectively . This compound bromide’s SMILES notation is C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-], reflecting its rigid bicyclic structure and bromide counterion .

Properties

CAS No.

740741-60-0

Molecular Formula

C14H18NO+

Molecular Weight

216.30 g/mol

IUPAC Name

1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H18NO/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3/q+1

InChI Key

UCKSYFRXTAWSPV-UHFFFAOYSA-N

SMILES

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3

Canonical SMILES

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3

Other CAS No.

740741-60-0

Synonyms

1-methyl-3-keto-4-phenylquinuclidinium bromide
MA 540
quinuclium
quinuclium hemihydrate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinuclium can be synthesized through various methods. One common method involves the reaction of quinuclidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. The reaction conditions typically involve heating the reaction mixture to around 100°C for several hours .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production cost .

Chemical Reactions Analysis

Types of Reactions

Quinuclium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracetic acid is commonly used as an oxidizing agent.

    Reduction: Tin and hydrochloric acid are used for mild reduction.

    Substitution: Alkyl halides are used for alkylation reactions.

Major Products Formed

    Oxidation: this compound-N-oxide

    Reduction: 1,2,3,4-tetrahydrothis compound

    Substitution: Alkylated this compound derivatives

Mechanism of Action

Quinuclium exerts its effects by interacting with adrenergic neurons and reducing norepinephrine levels in the heart. It blocks adrenergic neurons, leading to a decrease in blood pressure and an increase in diuresis and saluresis. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Pharmacological Distinctions

  • This compound Bromide : As a quaternary ammonium compound, it likely exerts antihypertensive effects via peripheral adrenergic receptor blockade or ganglionic inhibition, though its exact mechanism remains less well-characterized compared to modern agents .
  • Mibefradil: A T-type calcium channel blocker withdrawn from clinical use due to drug-drug interactions but noted for its selectivity over L-type channels .

Pharmacokinetic Considerations

  • Bioavailability : this compound’s quaternary ammonium structure limits oral absorption, necessitating parenteral administration, whereas amiquinsin and mibefradil exhibit better oral bioavailability due to neutral or lipophilic structures .
  • Metabolism : Mibefradil undergoes hepatic CYP3A4 metabolism, contributing to its interaction profile, while this compound’s metabolism is less documented .

Functional Analogues: Ganglionic Blockers and Calcium Modulators

This compound shares functional similarities with hexamethonium (ganglionic blocker) and verapamil (calcium channel blocker), though structural differences dictate distinct clinical applications:

Parameter This compound Bromide Hexamethonium Verapamil
Mechanism Ganglionic inhibition Ganglionic blockade L-type calcium channel blockade
Structure Bicyclic ammonium Bis-quaternary ammonium Arylalkylamine
Administration Parenteral Oral/Parenteral Oral
Clinical Use Hypertension (historical) Hypertension (obsolete) Hypertension, angina

Research Findings and Limitations

  • Synthesis Challenges: this compound’s bicyclic core requires multi-step synthesis involving quaternization and cyclization, contrasting with simpler quinoline (amiquinsin) or benzimidazole (mibefradil) frameworks .
  • Toxicity Data: Limited modern studies exist on this compound’s toxicity, whereas mibefradil’s hepatotoxicity and amiquinsin’s vasodilatory side effects are better documented .
  • Regulatory Status : this compound remains listed in pharmacopeias but is rarely used clinically, overshadowed by safer alternatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.